molecular formula C14H16NNaO5 B12696408 Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate CAS No. 83515-98-4

Sodium (R)-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate

Cat. No.: B12696408
CAS No.: 83515-98-4
M. Wt: 301.27 g/mol
InChI Key: LYGHYIKPFDIFPR-CZYCHUAMSA-M
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Description

Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ester, an amide, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate typically involves multiple steps:

    Formation of the Ethoxy Group: The ethoxy group can be introduced through an esterification reaction involving ethanol and an appropriate carboxylic acid derivative.

    Phenolic Group Introduction: The phenolic group can be introduced through a substitution reaction involving a phenol derivative and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the ester and amide can be reduced to alcohols and amines, respectively.

    Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as halogens and nitro groups can be introduced using reagents like bromine and nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated and nitrated phenolic derivatives.

Scientific Research Applications

Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: A simple ester with similar ester functional group.

    Acetaminophen: Contains a phenolic group and is used for its analgesic properties.

    4-Hydroxycoumarin: Contains a phenolic group and is used in the synthesis of anticoagulants.

Uniqueness

Sodium ®-((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate is unique due to its combination of ester, amide, and phenolic groups, which provide a versatile platform for various chemical reactions and applications. Its potential therapeutic properties also distinguish it from simpler compounds.

Properties

CAS No.

83515-98-4

Molecular Formula

C14H16NNaO5

Molecular Weight

301.27 g/mol

IUPAC Name

sodium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C14H17NO5.Na/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-8,13,15-16H,3H2,1-2H3,(H,18,19);/q;+1/p-1/b9-8+;/t13-;/m1./s1

InChI Key

LYGHYIKPFDIFPR-CZYCHUAMSA-M

Isomeric SMILES

CCOC(=O)/C=C(\C)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[Na+]

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CC=C(C=C1)O)C(=O)[O-].[Na+]

Origin of Product

United States

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